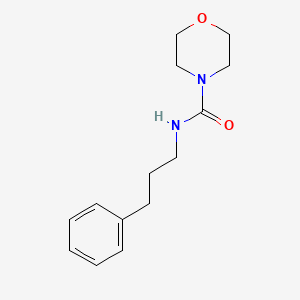![molecular formula C16H22N2O3S B4856404 ({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid](/img/structure/B4856404.png)
({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid
Overview
Description
({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid, also known as PETAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PETAA belongs to the class of thioacetic acids and is a derivative of piperazine.
Mechanism of Action
({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid inhibits the MAO-B enzyme by irreversibly binding to its active site. This leads to an increase in the levels of dopamine, serotonin, and norepinephrine in the brain. ({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid also has antioxidant properties and can protect neurons from oxidative stress, which is a major contributor to neurodegenerative diseases.
Biochemical and Physiological Effects:
({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid has been shown to have several biochemical and physiological effects. ({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid increases the levels of dopamine, serotonin, and norepinephrine in the brain, which can improve mood, cognition, and behavior. ({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid also has antioxidant properties and can protect neurons from oxidative stress. ({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid has several advantages for lab experiments. ({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid is a potent and selective inhibitor of the MAO-B enzyme, which makes it a useful tool for studying the role of MAO-B in neurotransmitter metabolism. ({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid is also easy to synthesize and has a high yield. However, ({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid has some limitations for lab experiments. ({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid is not selective for MAO-B and can inhibit other enzymes, which can lead to off-target effects. ({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid also has a short half-life and needs to be administered frequently.
Future Directions
({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid has several potential future directions for scientific research. ({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid can be used to study the role of MAO-B in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. ({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid can also be used to develop new therapies for these diseases by increasing the levels of dopamine, serotonin, and norepinephrine in the brain. ({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid can also be used to study the role of oxidative stress in neurodegenerative diseases and to develop new therapies for these diseases by protecting neurons from oxidative stress. Finally, ({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid can be used to develop new drugs that are more selective for MAO-B and have a longer half-life.
In conclusion, ({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. ({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid is a potent and selective inhibitor of the MAO-B enzyme, which can increase the levels of dopamine, serotonin, and norepinephrine in the brain. ({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid also has antioxidant properties and can protect neurons from oxidative stress. ({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid has several advantages for lab experiments, but also has some limitations. ({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid has several potential future directions for scientific research, including the development of new therapies for neurodegenerative diseases.
Scientific Research Applications
({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid has been found to have potential applications in scientific research, particularly in the field of neuroscience. ({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid is a potent and selective inhibitor of the monoamine oxidase B (MAO-B) enzyme, which plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. ({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid has been shown to increase the levels of these neurotransmitters in the brain, which can have a positive effect on mood, cognition, and behavior.
properties
IUPAC Name |
2-[2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-15(12-22-13-16(20)21)18-10-8-17(9-11-18)7-6-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHQWJBUZHZDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)CSCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({2-Oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl}sulfanyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4856328.png)
![2-{[4-allyl-5-(5-bromo-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4856338.png)
![2-[(1,3-benzothiazol-2-ylthio)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4856342.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4856350.png)
![3-[(2-chlorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B4856352.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4856373.png)



![3,5-dimethoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4856426.png)
![4-(methylthio)-N-[2-(methylthio)phenyl]-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4856439.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4856445.png)
![N-({4-allyl-5-[(2-anilino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-3,4-dichlorobenzamide](/img/structure/B4856452.png)